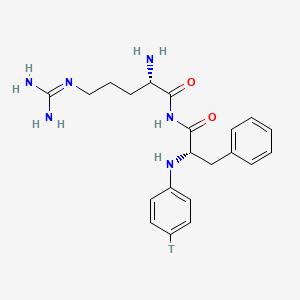

Arginyl-phenylalanine anilide

Description

Contextualization within Peptidic Anilides and Related Bioactive Compounds

Peptidic anilides represent a significant class of synthetic molecules used extensively in biochemistry and medicinal chemistry. These compounds are characterized by a peptide chain linked to an aniline (B41778) derivative, often a chromophore or fluorophore like p-nitroaniline or 7-amino-4-methylcoumarin (B1665955) (AMC). This design allows for the straightforward detection of protease activity; when the enzyme cleaves the peptide-anilide bond, the released anilide derivative produces a measurable colorimetric or fluorescent signal. For instance, N-Succinyl-L-phenylalanine-p-nitroanilide is a well-known substrate for the protease chymotrypsin (B1334515). sigmaaldrich.com

The Arginyl-phenylalanine (Arg-Phe) motif itself is found in various bioactive compounds beyond simple enzyme substrates. For example, Phenylalanine-arginine β-naphthylamide (PAβN), a C-terminus capped dipeptide structurally related to arginyl-phenylalanine anilide, is a notable inhibitor of efflux pumps in bacteria, a mechanism that can help overcome antibiotic resistance. nih.gov The anilide moiety is not purely synthetic; it has also been identified in bioactive compounds derived from natural sources such as cyanobacteria. researchgate.net Furthermore, the versatility of the Arg-Phe dipeptide is demonstrated by its incorporation into cationic surfactants, which have been studied for their antimicrobial and aggregation behaviors. mdpi.commdpi.com The broader field of chemical biology also explores the incorporation of aniline-based non-canonical amino acids, such as p-aminophenylalanine, into proteins to expand the chemical diversity of biological systems. rsc.org

Fundamental Significance in Protease Biochemistry and Molecular Interactions

The primary significance of this compound in biochemical research lies in its role as a specific substrate for certain proteolytic enzymes, particularly lysosomal cysteine proteases like cathepsin B. hzdr.deuniprot.org Proteases exhibit specificity by recognizing particular amino acid sequences, and the active site is conceptually divided into subsites (S1, S2, S1', S2', etc.) that accommodate the corresponding amino acid residues of the substrate (P1, P2, P1', P2', etc.).

Research has firmly established the substrate preferences for cathepsin B:

P1 Position: The S1 subsite of cathepsin B preferentially binds and cleaves after basic amino acid residues. Arginine is the most favored amino acid for the P1 position. uniprot.orgnih.gov

P2 Position: The S2 subsite accommodates the P2 residue of the substrate. Studies have shown that a hydrophobic amino acid like phenylalanine in the P2 position results in one of the highest rates of hydrolysis (kcat/Km) by cathepsin B. hzdr.denih.gov

Therefore, the Arg-Phe sequence is an optimal motif for cathepsin B recognition. Fluorogenic substrates based on this sequence, such as Benzoyl-Phe-Arg-7-amino-4-methylcoumarin (Bz-F-R-MCA), are considered excellent substrates for measuring cathepsin B activity. nih.gov The cleavage of the bond between arginine (P1) and the anilide group (P1') releases the reporter molecule, allowing for kinetic analysis.

| Substrate Moiety (P2-P1) | Enzyme | Kinetic Parameter (kcat/Km) [mM⁻¹s⁻¹] | Reference |

| Phenylalanine-Arginine | Cathepsin B | 1725 | hzdr.de |

| Tyrosine-Arginine | Cathepsin B | 1336 | hzdr.de |

The molecular interactions underpinning this specificity are rooted in fundamental physical chemistry. The interaction between the positively charged guanidinium (B1211019) group of the arginine side chain and the nonpolar aromatic ring of phenylalanine is favorable. researchgate.net Molecular dynamics simulations and experimental studies on arginine-phenylalanine peptides reveal stabilizing interactions, including hydrogen bonding and hydrophobic contacts, which contribute to the formation of stable secondary structures like β-sheets. nih.gov Studies on phenylalanine anilide itself in other contexts, such as in molecularly imprinted polymers, also underscore the importance of specific intermolecular interactions between the template molecule and surrounding functional monomers. diva-portal.org

Structure

3D Structure

Properties

CAS No. |

148504-96-5 |

|---|---|

Molecular Formula |

C14H22ClNO |

Synonyms |

arginyl-phenylalanine anilide |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization Strategies for Arginyl Phenylalanine Anilide and Its Analogues

Established Synthetic Methodologies for Arginyl-phenylalanine Anilide Core Structure

The construction of the this compound backbone is predominantly achieved through well-established solution-phase peptide synthesis techniques. This approach offers flexibility in the choice of protecting groups and coupling reagents, allowing for the efficient formation of the amide bonds.

Solution-Phase Peptide Synthesis and Coupling Reagents

Solution-phase peptide synthesis (SPPS) is the cornerstone for the preparation of the this compound core. This method involves the sequential coupling of protected amino acid residues in a suitable organic solvent. The key to a successful synthesis lies in the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of the other.

A variety of coupling reagents have been employed to promote this amide bond formation with high efficiency and minimal side reactions. These reagents can be broadly categorized as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Commonly Used Coupling Reagents in Peptide Synthesis

| Category | Reagent Examples | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC) | Cost-effective and efficient. DCC can lead to the formation of an insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration in solution-phase synthesis. DIC forms a soluble urea (B33335) byproduct. |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Highly efficient and promote rapid coupling with reduced risk of racemization. |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Widely used due to their high coupling efficiency and low racemization levels. HATU is particularly effective for sterically hindered couplings. |

The choice of coupling reagent is critical and depends on factors such as the specific amino acid sequence, the protecting groups employed, and the desired reaction conditions. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used in conjunction with carbodiimides to suppress side reactions and minimize racemization.

The general procedure for the synthesis of the this compound core involves the coupling of a protected arginine derivative with a phenylalanine anilide derivative. For instance, an N-terminally protected arginine, such as Boc-Arg(Pbf)-OH or Z-Arg(Z)₂-OH, can be activated with a coupling reagent and then reacted with H-Phe-NH-Ph (phenylalanine anilide).

Design and Synthesis of Structure-Activity Relationship (SAR) Probes

To understand the structural requirements for the biological activity of this compound and to optimize its properties, the synthesis of a diverse range of analogues is essential. These analogues, or SAR probes, are designed by systematically modifying different parts of the molecule.

Stereoisomeric and Analogous Modifications of the Peptide Backbone

The stereochemistry of the amino acid residues plays a critical role in the biological activity of peptides. The synthesis of stereoisomers of this compound, such as those containing D-arginine or D-phenylalanine, can provide valuable insights into the chiral recognition by its biological target. These analogues are typically synthesized using the corresponding D-amino acid derivatives in the solution-phase synthesis protocol.

Furthermore, modifications to the peptide backbone can be introduced to enhance proteolytic stability or to probe the importance of the amide bond. This can include the incorporation of non-natural amino acids, such as β-amino acids or N-methylated amino acids, in place of either arginine or phenylalanine.

C-Terminal Anilide Substituent Variations

The anilide moiety at the C-terminus offers a rich site for chemical modification to explore its influence on biological activity, solubility, and pharmacokinetic properties. A library of this compound analogues can be generated by reacting the protected Arginyl-phenylalanine dipeptide with a variety of substituted anilines.

The electronic and steric properties of the anilide ring can be systematically varied by introducing different substituents at the ortho, meta, and para positions. For example, electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can be incorporated to modulate the electronic character of the aromatic ring. The synthesis of these C-terminal anilide analogues generally involves the coupling of the protected dipeptide acid, such as Boc-Arg(Pbf)-Phe-OH, with the desired substituted aniline (B41778) using standard peptide coupling reagents.

Chemoenzymatic and Biocatalytic Approaches in Arginyl Dipeptide Synthesis

In recent years, chemoenzymatic and biocatalytic methods have emerged as powerful and sustainable alternatives to traditional chemical synthesis. americanpeptidesociety.org These approaches utilize enzymes to catalyze specific steps in the synthetic sequence, often with high stereo- and regioselectivity, under mild reaction conditions. americanpeptidesociety.org

For the synthesis of arginine-containing dipeptides, enzymes such as proteases can be used to catalyze the formation of the peptide bond. In a kinetically controlled synthesis, an activated acyl donor (e.g., an amino acid ester) is reacted with a nucleophilic amino component in the presence of a protease. The enzyme facilitates the aminolysis of the ester, leading to the formation of the dipeptide. This approach can potentially be applied to the synthesis of this compound by using a phenylalanine anilide derivative as the nucleophile.

Biocatalysis offers several advantages over traditional chemical synthesis, including the potential for reduced use of protecting groups, milder reaction conditions, and improved sustainability. americanpeptidesociety.org However, the application of biocatalysis to the synthesis of specific dipeptide anilides like this compound is still an area of active research, and the development of robust and efficient enzymatic methods remains a key objective.

L-Amino Acid Ligase-Mediated Formation of Arginyl Dipeptides

The enzymatic synthesis of arginyl dipeptides can be effectively achieved using L-amino acid ligases (LALs), a class of enzymes that catalyze the formation of a peptide bond between two L-amino acids in an ATP-dependent manner. researchgate.net A notable example of such an enzyme is RizA, an L-amino acid ligase originating from Bacillus subtilis, which demonstrates a selective capability for synthesizing dipeptides with an N-terminal arginine residue. uni-hannover.demdpi.com This specificity makes RizA a valuable biocatalyst for the production of various arginyl dipeptides.

The industrial application of L-amino acid ligases, however, can be hampered by the high cost associated with the stoichiometric requirement for adenosine (B11128) triphosphate (ATP) as a cofactor. uni-hannover.de To address this economic challenge, a coupled-enzyme system has been developed. This system integrates the synthetic activity of RizA with an ATP regeneration cycle. A common approach involves the use of acetate (B1210297) kinase (AckA) from Escherichia coli, which facilitates the regeneration of ATP from adenosine diphosphate (B83284) (ADP) and acetyl phosphate. uni-hannover.de This dual-enzyme strategy significantly improves the economic feasibility of arginyl dipeptide synthesis by reducing the net consumption of expensive ATP. uni-hannover.de

In such a coupled system, both RizA and AckA are typically produced as recombinant proteins in a host organism like E. coli and subsequently purified using methods such as affinity chromatography. uni-hannover.de The biocatalytic reactions are then carried out, and the products are analyzed using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. uni-hannover.de

Under optimized conditions, this coupled system has been shown to produce substantial quantities of various arginyl dipeptides. For instance, the synthesis of Arginyl-Serine (Arg-Ser) has been reported to reach up to 5.9 g/L. uni-hannover.demdpi.com Similarly, the production of Arginyl-Alanine (Arg-Ala) and Arginyl-Glycine (Arg-Gly) has been achieved at concentrations of 2.6 g/L and 2.4 g/L, respectively. uni-hannover.demdpi.com These findings underscore the efficacy of the RizA/AckA system in selectively producing arginyl dipeptides while minimizing ATP-related costs. uni-hannover.de

Table 1: Production of Arginyl Dipeptides using a Coupled RizA/AckA System

| Dipeptide | Final Concentration (g/L) |

|---|---|

| Arginyl-Serine (Arg-Ser) | 5.9 |

| Arginyl-Alanine (Arg-Ala) | 2.6 |

| Arginyl-Glycine (Arg-Gly) | 2.4 |

Data derived from studies on L-amino acid ligase RizA coupled with an ATP regeneration system. uni-hannover.demdpi.com

Protein Engineering for Modulating Substrate Specificity towards Arginyl-Phenylalanine

The substrate specificity of L-amino acid ligases can be rationally modified through protein engineering techniques to enhance the synthesis of specific target dipeptides, such as Arginyl-Phenylalanine (Arg-Phe). Site-directed mutagenesis, a method used to introduce specific amino acid substitutions in a protein's sequence, has been successfully applied to the L-amino acid ligase RizA to alter its substrate binding pocket and improve its catalytic efficiency for different amino acid substrates. mdpi.comuni-hannover.de

Research has focused on mutating amino acid residues within the substrate-binding pocket of RizA to create enzyme variants with improved yields for specific dipeptides. mdpi.com In these studies, a panel of amino acids with varying properties (e.g., size, polarity) is typically used to assess the impact of the mutations on the enzyme's substrate preference. mdpi.comuni-hannover.de

One study involved the creation of 21 RizA variants through site-directed mutagenesis of eight amino acids in the substrate binding pocket. mdpi.com The resulting enzyme variants were recombinantly produced in E. coli and purified. Their catalytic activity was then evaluated with arginine and a selection of other amino acids, including aspartic acid, serine, alanine (B10760859), and phenylalanine. mdpi.com

The results of these mutagenesis studies have demonstrated that specific amino acid substitutions can significantly enhance the production of Arg-Phe. For example, the mutation D376E in RizA led to an increased yield of Arg-Phe, with the product concentration rising from 11% to 26%. mdpi.comuni-hannover.de An even more substantial improvement was observed with the S156A variant, which exhibited a yield for Arg-Phe of 40%, representing a 270% increase in product concentration compared to the wild-type enzyme. mdpi.comuni-hannover.de

These findings highlight the potential of protein engineering to tailor the substrate specificity of L-amino acid ligases like RizA, thereby enabling the efficient and targeted synthesis of specific arginyl dipeptides such as Arginyl-Phenylalanine. mdpi.com

Table 2: Effect of RizA Mutations on Arginyl-Phenylalanine (Arg-Phe) Synthesis

| RizA Variant | Yield of Arg-Phe (%) | Increase in Product Concentration (%) |

|---|---|---|

| Wild Type | 11 | - |

| D376E | 26 | 136 |

| S156A | 40 | 270 |

Data from site-directed mutagenesis studies of the L-amino acid ligase RizA. mdpi.comuni-hannover.de

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Arginine |

| Phenylalanine |

| L-Amino Acid |

| Adenosine triphosphate (ATP) |

| Adenosine diphosphate (ADP) |

| Acetyl phosphate |

| Arginyl-Serine |

| Arginyl-Alanine |

| Arginyl-Glycine |

| Aspartic acid |

| Serine |

Molecular Recognition and Enzymatic Hydrolysis/inhibition by Arginyl Phenylalanine Anilide

Interaction Profiles with Key Proteolytic Enzymes

The interaction of peptide anilides with proteases is fundamentally governed by the complementarity between the substrate's amino acid side chains (designated Pn...P2, P1) and the enzyme's binding pockets or subsites (designated Sn...S2, S1). For the purpose of this discussion, substrates for endopeptidases like trypsin and cathepsin B are considered in the Phe-Arg-anilide format (Phenylalanine at P2, Arginine at P1), as these enzymes typically cleave C-terminal to the P1 residue. For aminopeptidases, the substrate is considered in its titular format, Arg-Phe-anilide (Arginine at P1), as these enzymes cleave the N-terminal amino acid.

Trypsin and related serine proteases are characterized by a deep S1 specificity pocket containing an aspartate residue (Asp189) at its base, which confers a strong preference for cleaving peptide bonds C-terminal to basic amino acid residues such as arginine or lysine (B10760008). acs.orgresearchgate.net The P2 residue also influences binding and catalysis, with the S2 subsite often accommodating hydrophobic residues.

The hydrolysis of arginine-containing anilide substrates by trypsin has been extensively studied to quantify catalytic efficiency. The Michaelis-Menten constant (Km) reflects the substrate concentration at half-maximal velocity and is an indicator of binding affinity, while the catalytic constant (kcat), or turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per second. gatech.edu

Studies on various synthetic substrates show that extending the peptide chain from the P1 arginine residue can significantly influence kinetic parameters. For instance, the presence of a phenylalanine residue at the P3 position has been shown to have a favorable effect on tryptic hydrolysis. nih.gov While direct kinetic data for Phe-Arg-anilide is not extensively detailed in isolation, analysis of similar, more complex substrates provides insight. For example, the substrate N-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is hydrolyzed much more readily by trypsin than simpler arginine-p-nitroanilides, indicating that interactions at subsites beyond S1, such as S2 and S3, contribute significantly to catalytic efficiency. nih.gov Steady-state kinetic studies of the tryptic hydrolysis of the Arg-Val bond in unfolded ribonuclease T1 yielded a Km of 0.27 mM and a kcat of 2.45 s⁻¹, values that are comparable to those for the hydrolysis of small peptide substrates. nih.gov

Table 1: Representative Kinetic Parameters for Tryptic Hydrolysis of Arginine-Containing Substrates Note: This table includes data from various arginine-containing substrates to illustrate typical kinetic values, as specific data for Arginyl-phenylalanine anilide is not readily available.

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |

| Unfolded Ribonuclease T1 (Arg-Val bond) | Trypsin | 0.27 | 2.45 | 9.07 |

| Nα-Cbz-L-lysine-p-nitrophenyl ester | Trypsin | 0.023 | 147 | 6391 |

| Nα-Benzoyl-L-arginine ethyl ester | Trypsin | 0.005 | 17 | 3400 |

Data compiled from various biochemical studies. nih.gov

The interaction of substrates with serine proteases can lead to complex kinetic behaviors beyond simple Michaelis-Menten kinetics, including substrate inhibition. While specific data for this compound is scarce, related studies show that the nature of the amino acid at the P1 position is critical for inhibitory activity. For example, replacing the P1 lysine with phenylalanine or tryptophan in a bovine trypsin-kallikrein inhibitor transforms it from a potent trypsin inhibitor into an excellent chymotrypsin (B1334515) inhibitor, demonstrating the critical role of the P1-S1 interaction in determining specificity and inhibition. nih.gov

Furthermore, high concentrations of free arginine can act as an inhibitor for many serine proteases that have a specificity for this residue. researchgate.net This occurs through competitive binding in the S1 pocket, which blocks the productive binding of the peptide substrate. Synthetic inhibitors designed to mimic the substrate, often incorporating an arginine mimetic, are a major focus of drug development for diseases involving serine proteases. nih.govresearchgate.net

Aminopeptidase N (APN), also known as CD13, is a cell-surface zinc-dependent metalloprotease that cleaves single amino acids from the N-terminus of peptides. nih.govuniprot.org It exhibits broad substrate specificity but shows a preference for neutral amino acids. ebi.ac.uk However, it is also capable of cleaving basic residues like arginine. uniprot.org

In the context of this compound (Arg-Phe-anilide), APN would recognize the N-terminal arginine. Global substrate profiling studies have been used to determine the P1 amino acid preferences of human APN. nih.gov While alanine (B10760859) is often preferred, the enzyme can accommodate a wide variety of residues, including arginine, at the P1 position. The subsequent P1' residue (phenylalanine in this case) also influences the rate of hydrolysis. The enzyme's active site contains a conserved GAMEN motif and a zinc-binding motif (HEXXH-(X)18-E), which are crucial for catalysis. nih.gov The hydrolysis mechanism involves the coordination of the substrate's N-terminal amino group and carbonyl oxygen to the zinc ion, facilitating a nucleophilic attack on the scissile peptide bond.

Cathepsin B is a lysosomal cysteine protease belonging to the papain family. researchgate.net It plays a crucial role in protein turnover and can act as both an endopeptidase and an exopeptidase (a dipeptidyl carboxypeptidase). hzdr.de Its substrate specificity is complex; the S1 subsite can accommodate basic residues like arginine, while the S2 subsite is large and can bind a variety of residues, including aromatic ones like phenylalanine. hzdr.denih.gov

Peptidomimetic anilides are frequently used to map the active sites of cysteine proteases. nih.govnih.gov Studies using such substrates have revealed key interactions. For Cathepsin B, the S1 pocket preferentially binds arginine and lysine. hzdr.de However, a unique feature of Cathepsin B is its ability to show strong specificity for arginine at the P2 position, which is not common among other cathepsins. nih.govrenyi.hu This specificity is attributed to the presence of a glutamic acid residue (Glu245) at the bottom of the S2 pocket, which can form a salt bridge with the guanidinium (B1211019) group of a P2 arginine. nih.gov Therefore, a substrate like Arg-Phe-anilide could potentially bind with arginine in the S2 pocket and phenylalanine in the S1 pocket, though this is less typical than having the basic residue in P1. The use of combinatorial libraries of peptidic substrates and peptidomimetic inhibitors is a powerful approach to elucidate these preferred interactions. researchgate.netnih.gov

Studies with Trypsin and Trypsin-like Serine Proteases

Elucidation of Enzymatic Mechanism and Binding Modes

The hydrolysis of this compound and its derivatives by different classes of proteases proceeds via distinct catalytic mechanisms, dictated by the architecture of their respective active sites.

Trypsin (Serine Protease): The catalytic mechanism of trypsin involves a well-characterized catalytic triad (B1167595) of histidine-57, aspartate-102, and serine-195. acs.org Upon substrate binding, with the P1 arginine side chain anchored in the S1 pocket by Asp189, the serine-195 hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond. acs.orgresearchgate.net This is facilitated by histidine-57 acting as a general base, which accepts a proton from serine-195. This process leads to the formation of a transient tetrahedral intermediate, which is stabilized by hydrogen bonds from the "oxyanion hole." The intermediate then collapses to form an acyl-enzyme intermediate, releasing the anilide portion of the substrate. In the final deacylation step, a water molecule, activated by histidine-57 (now acting as a general acid), hydrolyzes the acyl-enzyme intermediate, releasing the peptide product and regenerating the free enzyme. acs.orgresearchgate.net

Aminopeptidase N (Metalloprotease): As a metalloprotease, APN utilizes a catalytic zinc ion in its active site. nih.gov The N-terminal arginine of the substrate binds to the active site, with the terminal amino group and the carbonyl oxygen of the peptide bond coordinating to the zinc ion. A zinc-bound water molecule, activated by a nearby glutamate (B1630785) residue, acts as the nucleophile, attacking the carbonyl carbon of the scissile bond. This forms a tetrahedral intermediate that is stabilized by the zinc ion. The intermediate then breaks down, leading to the cleavage of the peptide bond. nih.gov

Cathepsin B (Cysteine Protease): The catalytic mechanism of cysteine proteases like Cathepsin B involves a catalytic dyad or triad, typically consisting of cysteine, histidine, and sometimes asparagine. ebi.ac.uk The active site cysteine residue (Cys29 in rat cathepsin B) is activated by the adjacent histidine (His199), which acts as a general base, deprotonating the cysteine thiol to form a highly nucleophilic thiolate ion. hzdr.de This thiolate attacks the carbonyl carbon of the P1 residue's peptide bond, forming a covalent acyl-enzyme thioester intermediate. The anilide leaving group is released after protonation by the histidine residue. The deacylation phase involves the hydrolysis of the thioester intermediate by a water molecule, which is activated by the histidine, to release the product and regenerate the active enzyme. hzdr.de

Role of Arginine Guanidino Group in Substrate Recognition

The arginine residue is fundamental to the molecular recognition of this compound, primarily due to the unique properties of its guanidino group. This functional group possesses a diffuse positive charge and five coplanar hydrogen bond donors. This arrangement is particularly effective for forming strong, multidentate hydrogen bonds and electrostatic interactions with negatively charged residues, such as aspartate and glutamate, which are commonly found in the active sites of enzymes like trypsin. The planar nature and delocalized pi electrons of the guanidinium group contribute to highly favorable binding energies with carboxylate, phosphate, or sulfate (B86663) anions within a binding pocket. This strong interaction often anchors the peptide into the S1 pocket of serine proteases, establishing a critical component of substrate specificity.

Contribution of the Anilide Moiety to Enzyme Specificity and Potency

The anilide moiety, which replaces the typical carboxyl group of the C-terminal amino acid, has a significant impact on the compound's interaction with enzymes. Anilides are amide derivatives of aniline (B41778) and can influence enzyme specificity and potency in several ways. The phenyl ring of the anilide can engage in additional hydrophobic or aromatic interactions within the enzyme's active site, potentially increasing binding affinity. The amide bond of the anilide group can also act as a hydrogen bond donor or acceptor. Depending on the specific enzyme, the steric bulk of the anilide group can either enhance or hinder binding, thus contributing to specificity. In the context of enzyme inhibitors, replacing a carboxylate with an anilide group can increase metabolic stability by making the compound resistant to cleavage by carboxypeptidases. While the specific contribution is highly dependent on the topology of the target enzyme's active site, anilide groups are recognized as important functionalities in medicinal chemistry for fine-tuning a compound's pharmacological properties.

Structure-Activity Relationship (SAR) Analysis in Enzyme Modulation

Structure-Activity Relationship (SAR) analysis is a critical tool for understanding how the chemical structure of a compound like this compound relates to its biological activity. By systematically altering the molecule's structure, researchers can probe the key interactions that govern enzyme binding and inhibition.

Systematic Modification and Correlated Enzymatic Activity

Systematic modifications of dipeptide structures similar to this compound have provided valuable insights into enzyme-ligand interactions. For many proteases, the P1 residue (arginine in this case) is a primary determinant of specificity. Modifications to the P2 residue (phenylalanine) can significantly modulate activity. For instance, in studies of dipeptide-based hepsin inhibitors, replacing the P2 leucine (B10760876) with other hydrophobic residues altered inhibitory activity, demonstrating the importance of the S2 pocket interaction. elsevierpure.com Similarly, in the development of HIV-1 protease inhibitors, modifications to the P2 site of small-sized dipeptides were shown to be very important, with different substitutions on benzamide (B126) moieties at this position significantly impacting inhibitory potency. nih.gov

Below is a representative table illustrating how systematic modifications to a hypothetical dipeptide inhibitor, based on a Leu-Arg scaffold, can affect enzyme inhibition.

| Modification | P2 Residue | P1 Residue | C-terminal Moiety | Relative Inhibitory Potency (IC₅₀) |

| Lead Compound | Leucine | Arginine | Amide | 1X |

| Modification 1 | Phenylalanine | Arginine | Amide | 0.8X |

| Modification 2 | Leucine | Lysine | Amide | 5X |

| Modification 3 | Leucine | Arginine | Anilide | 0.5X |

| Modification 4 | Cyclohexylalanine | Arginine | Amide | 0.9X |

This table is illustrative and based on general principles of SAR for protease inhibitors.

Importance of Stereochemistry in Enzyme Binding

Enzyme active sites are chiral environments, making the stereochemistry of a ligand like this compound of paramount importance for effective binding. Biological systems almost exclusively utilize L-amino acids, and enzymes have evolved to recognize this specific stereoisomer. youtube.com An incorrect stereochemical configuration, for example, using a D-phenylalanine instead of an L-phenylalanine, would position the aromatic side chain in a way that clashes with the active site or prevents other parts of the molecule from making crucial contacts. The inversion of amino acid stereochemistry can lead to a dramatic loss of biological activity. nih.gov This stereospecificity is a cornerstone of enzyme-substrate interactions, ensuring that only the correct molecules bind and are processed. youtube.com Therefore, the specific L-configuration of both the arginine and phenylalanine residues in this compound is essential for its recognition and subsequent hydrolysis or inhibition of a target enzyme.

Computational Modeling and Molecular Docking for Ligand-Enzyme Complex

Computational modeling and molecular docking are powerful tools for visualizing and predicting how this compound interacts with an enzyme's active site. mdpi.com Molecular docking simulations can place the dipeptide into the three-dimensional structure of a target enzyme and calculate a binding affinity score based on the predicted interactions. dovepress.comnih.gov These models can reveal key hydrogen bonds between the arginine's guanidino group and acidic residues in the S1 pocket, as well as the hydrophobic interactions of the phenylalanine side chain in the S2 pocket. dovepress.com By visualizing the docked complex, researchers can understand the structural basis for the compound's activity and specificity. Furthermore, computational approaches can be used to perform in silico modifications to the this compound structure and predict how these changes would affect binding. mdpi.com This allows for the rational design of more potent or specific inhibitors before they are synthesized in the lab, accelerating the drug discovery process.

Biological Functions and Mechanistic Investigations of Arginyl Phenylalanine Anilide

Efflux Pump Inhibition: A Research Tool Application

Arginyl-phenylalanine anilide, widely known in scientific literature as phenylalanine-arginine β-naphthylamide (PAβN), is a significant compound in microbiological research, primarily utilized for its capacity to inhibit efflux pumps. nih.govnih.gov These pumps are a primary mechanism through which bacteria develop multidrug resistance by expelling a wide array of antibiotics from the cell. nih.govnih.gov The application of PAβN as a research tool has been instrumental in studying the roles of these pumps in antibiotic resistance. nih.govnih.gov

PAβN is a well-characterized inhibitor of the Resistance-Nodulation-Division (RND) superfamily of efflux pumps, which are particularly prominent in Gram-negative bacteria. mdpi.comusm.edu In pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii, RND pumps such as MexAB-OprM and AdeABC are major contributors to intrinsic and acquired antibiotic resistance. nih.govdntb.gov.ua

The primary mechanism by which this compound potentiates the activity of antimicrobial agents is through the inhibition of efflux pumps. nih.govfrontiersin.org By blocking these pumps, PAβN effectively increases the intracellular concentration of antibiotics that would otherwise be expelled, allowing them to reach their therapeutic targets within the bacterial cell. nih.govnih.gov This restoration of susceptibility has been observed for a variety of antibiotics, including β-lactams, fluoroquinolones, and macrolides, against multidrug-resistant strains of bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.govdntb.gov.ua

For example, in Acinetobacter baumannii, the presence of PAβN has been shown to significantly decrease the minimum inhibitory concentrations (MICs) of imipenem, a carbapenem (B1253116) antibiotic, by 4- to 64-fold in resistant isolates. nih.gov Similarly, it has been demonstrated to enhance the activity of the macrolide 5-O-mycaminosyltylonolide against multi-drug resistant Pseudomonas aeruginosa. dntb.gov.ua The potentiation effect is directly linked to the inhibition of RND-type efflux pumps, such as AdeABC and AdeFGH in A. baumannii and MexAB-OprM in P. aeruginosa. nih.govplos.orgresearchgate.net

Beyond direct efflux pump inhibition, the ability of PAβN to permeabilize the outer membrane can also contribute to the potentiation of certain antibiotics. nih.gov This effect can allow antibiotics that are normally excluded by the outer membrane to gain entry into the periplasmic space, where they can exert their activity. nih.gov

This compound itself is a naphthylamide analogue, specifically phenylalanine-arginine β-naphthylamide (PAβN). nih.govdntb.gov.ua The term "naphthylamide analogues" in this context generally refers to variations of this core structure. PAβN is one of the most extensively studied efflux pump inhibitors and serves as a benchmark for the development of new analogues. nih.gov

The structure of PAβN, incorporating the dipeptide phenylalanine-arginine linked to a β-naphthylamine moiety, is crucial for its activity. The cationic arginine residue is thought to interact with the negatively charged components of the bacterial membrane, while the hydrophobic phenylalanine and naphthylamine groups likely contribute to its binding within the hydrophobic pocket of the efflux pump transporter protein. nih.gov

Research into analogues often involves modifications to the peptide backbone, the aromatic groups, or the linkage between them to improve efficacy, reduce toxicity, or alter the spectrum of activity against different efflux pumps. However, PAβN remains a widely used standard in research due to its broad-spectrum activity against RND pumps in various Gram-negative pathogens. nih.govmdpi.com

Other Reported Biochemical Activities and Their Underlying Mechanisms

While the primary focus of research on this compound has been on its role as an efflux pump inhibitor, related arginine-phenylalanine derivatives have been investigated for other biochemical activities.

Recent studies have explored the potential of surfactants derived from arginine and phenylalanine for various biomedical applications, including their effects on skin-related enzymes. mdpi.comresearchgate.net These derivatives have demonstrated inhibitory activities against enzymes involved in the degradation of the extracellular matrix and pigmentation. mdpi.comresearchgate.net

Anti-collagenase and Anti-elastase Activity: Collagen and elastin (B1584352) are essential proteins for maintaining the structure and elasticity of the skin. mdpi.comnih.gov Their degradation by collagenase and elastase contributes to skin aging. nih.govcore.ac.uk Certain arginine-phenylalanine-based surfactants have shown good anti-collagenase activity. mdpi.com For instance, at a concentration of 35.6 µg/mL, some of these surfactants exhibited enzymatic inhibition ranging from 50% to 61.1%. mdpi.com The inhibitory activity against elastase has also been noted, with some studies indicating that the activity of these surfactants follows the order of elastase > tyrosinase > collagenase. mdpi.comresearchgate.net

Anti-tyrosinase Activity: Tyrosinase is a key enzyme in the synthesis of melanin, the pigment responsible for skin color. nih.govnih.gov Inhibition of tyrosinase is a target for agents aimed at managing hyperpigmentation. nih.gov Arginine-phenylalanine derivatives have been found to possess anti-tyrosinase activity. mdpi.comresearchgate.net The mechanism is believed to involve the interaction of these compounds with the active site of the enzyme, potentially chelating the copper ions necessary for its catalytic function. nih.gov

The following table summarizes the reported anti-enzymatic activities of some arginine-phenylalanine derivatives.

| Enzyme | Reported Activity |

| Collagenase | Inhibition observed, with some derivatives showing 50-61.1% inhibition at 35.6 µg/mL. mdpi.com |

| Elastase | Inhibition reported, with some studies indicating higher activity against elastase compared to collagenase and tyrosinase. mdpi.comresearchgate.net |

| Tyrosinase | Moderate inhibitory activity has been documented. mdpi.comresearchgate.net |

The direct modulation of phenylalanine hydroxylase (PAH) by this compound has not been extensively reported. PAH is a critical enzyme that converts phenylalanine to tyrosine, and its deficiency leads to the metabolic disorder phenylketonuria. wikipedia.org

However, research into the inhibition of PAH has focused on various phenylalanine derivatives. nih.govscbt.com These inhibitors are designed to interact with the active site of the enzyme, thereby blocking its catalytic function. scbt.com For example, oudenone (B1219345) and its derivatives have been shown to inhibit phenylalanine hydroxylase, with some derivatives exhibiting potent inhibition. nih.gov The kinetic data for oudenone indicate competitive inhibition with the tetrahydropterin (B86495) cofactor and noncompetitive inhibition with phenylalanine. nih.gov

While the direct link to this compound is not established, the study of phenylalanine derivatives as PAH inhibitors provides a basis for understanding how modifications to the phenylalanine structure can influence its interaction with key metabolic enzymes. nih.govscbt.com This area of research is crucial for developing potential therapeutic strategies for metabolic disorders related to amino acid metabolism. wikipedia.orgscbt.com

Role in the Formation of Biologically Active or Relevant Compounds

This compound serves as a valuable model compound in research aimed at understanding the formation of certain biologically significant molecules. Its structure, combining the amino acids arginine and phenylalanine with an anilide group, makes it particularly relevant in studies of peptide chemistry and metabolism.

Precursor in Mutagenic Heterocyclic Amine Formation Research

The formation of mutagenic heterocyclic amines (HCAs) in high-temperature cooked meats is a significant area of food safety research. nih.gov These compounds are formed through the Maillard reaction, involving precursors such as amino acids, creatinine (B1669602), and reducing sugars. nih.gov While this compound itself is not a naturally occurring precursor in food, it is a relevant research tool due to its constituent amino acids, arginine and phenylalanine, which are implicated in HCA formation.

Model system studies are crucial for elucidating the complex chemical reactions that lead to the formation of HCAs. In these studies, specific amino acids are heated with other precursors to identify the resulting mutagenic compounds. Phenylalanine, for instance, is a known precursor to the HCA 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), one of the most abundant HCAs found in cooked meats. nih.gov The formation of PhIP involves the Strecker degradation of phenylalanine to produce phenylacetaldehyde, which then reacts with creatinine and other intermediates. nih.gov

The inclusion of an arginine residue in a model compound like this compound allows researchers to investigate the influence of this specific amino acid on the formation of HCAs. While all amino acids tested in nitrosation experiments (except glutamic acid and glutamine) have shown the potential to form alkylating agents, aromatic amino acids are among the most reactive. d-nb.info Research has also identified a novel aromatic amine mutagen, 5-amino-6-hydroxy-8H-benzo nih.govd-nb.infoazepino[5,4,3-de]quinolin-7-one (ABAQ), from the reaction of glucose and tryptophan, highlighting the role of amino acids in forming such compounds. niph.go.jp

Interactive Table: Precursors in Heterocyclic Amine Formation

| Precursor Group | Specific Examples | Resulting HCA (Example) |

|---|---|---|

| Amino Acids | Phenylalanine, Tryptophan, Glutamic Acid | PhIP, Trp-P-1, Glu-P-1 |

| Creatine/Creatinine | Found in muscle tissue | IQ, MeIQ, MeIQx |

Context in Naturally Occurring Dipeptides and Their Metabolic Fates

Dipeptides, composed of two amino acids, are common in biological systems and are typically intermediate products of protein digestion and catabolism. While this compound is a synthetic compound, its core dipeptide structure, Arginyl-phenylalanine, provides a basis for understanding its potential metabolic fate in the context of naturally occurring dipeptides.

Generally, ingested dipeptides are hydrolyzed into their constituent amino acids by peptidases in the small intestine before absorption. However, some dipeptides can be absorbed intact and then hydrolyzed within the intestinal cells or transported into the bloodstream. Studies have shown that dipeptides containing glycine (B1666218) and phenylalanine can be detected intact in the superior mesenteric vein after intestinal injection in rats. semanticscholar.org

Once absorbed, the constituent amino acids of the dipeptide, arginine and phenylalanine, enter their respective metabolic pathways.

Phenylalanine Metabolism: Phenylalanine is an essential amino acid that is primarily hydroxylated to form tyrosine, a reaction catalyzed by phenylalanine hydroxylase. Tyrosine is then a precursor for the synthesis of neurotransmitters like dopamine (B1211576) and norepinephrine, as well as the pigment melanin. Phenylalanine itself is also incorporated into proteins. frontiersin.org The metabolic pathways of phenylalanine are crucial for normal physiological function, and disturbances in these pathways can be indicative of certain health conditions. nih.govresearchgate.net

Arginine Metabolism: Arginine is a conditionally essential amino acid with diverse metabolic roles. It is a key component of the urea (B33335) cycle, which is essential for the detoxification of ammonia (B1221849). Arginine is also a precursor for the synthesis of nitric oxide, a critical signaling molecule, as well as creatine, which is vital for energy metabolism in muscle. Furthermore, arginine can be metabolized to produce other amino acids such as proline and glutamate (B1630785). nih.govresearchgate.net

Interactive Table: Metabolic Fates of Constituent Amino Acids

| Amino Acid | Key Metabolic Pathway(s) | Major Functions of Metabolites |

|---|---|---|

| Phenylalanine | Hydroxylation to Tyrosine | Precursor for neurotransmitters, melanin, and protein synthesis |

Advanced Analytical and Biophysical Methodologies in Arginyl Phenylalanine Anilide Research

Chromatographic and Spectroscopic Techniques for Characterization

Chromatographic and spectroscopic methods are fundamental to establishing the purity, structure, and kinetic profile of Arginyl-phenylalanine anilide.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of peptides and their derivatives. researchgate.netresearchgate.net The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A typical HPLC method for the analysis of a dipeptide like this compound would involve a gradient elution. This technique allows for the efficient separation of the target compound from starting materials, byproducts, and degradation products. The mobile phase often consists of an aqueous component with an acid modifier, such as trifluoroacetic acid (TFA), and an organic component, like acetonitrile. researchgate.net Detection is commonly performed using a UV detector, as the phenyl group in the phenylalanine and anilide moieties provides significant absorbance. researchgate.net

| Parameter | Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 20 µL |

This interactive data table presents a representative set of HPLC parameters for the analysis of this compound, based on common practices for peptide analysis.

For kinetic studies, HPLC can be utilized to measure the rate of formation or degradation of this compound in a given reaction. By taking aliquots from the reaction mixture at various time points and analyzing them by HPLC, the concentration of the compound can be quantified, allowing for the determination of reaction kinetics.

Mass spectrometry (MS) is a powerful technique for the structural elucidation of this compound and for monitoring its transformations in chemical or enzymatic reactions. google.com Due to the peptidic nature of the compound, soft ionization techniques such as electrospray ionization (ESI) are typically employed to generate intact molecular ions with minimal fragmentation. researchgate.net

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation. researchgate.net In an MS/MS experiment, the molecular ion of the compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the amino acid sequence and the nature of the chemical modifications. For this compound, characteristic fragment ions corresponding to the cleavage of the peptide bond and the loss of the anilide group would be expected. The presence of an arginine residue can lead to characteristic peak patterns in the mass spectrum. google.com

| Ion Type | Expected m/z | Fragmentation Information |

| [M+H]⁺ | Calculated Molecular Weight + 1 | Intact molecular ion |

| b-ions | Fragment ions containing the N-terminus | Sequence information from N-terminus |

| y-ions | Fragment ions containing the C-terminus | Sequence information from C-terminus |

| Iminium ions | Characteristic m/z for specific amino acids | Identification of Phenylalanine |

This interactive data table illustrates the types of ions that would be expected in the tandem mass spectrum of this compound, providing insights into its structure.

Radiochemical Assays for High-Sensitivity Enzyme Activity Measurement

Radiochemical assays offer exceptional sensitivity for measuring the activity of enzymes that may utilize this compound as a substrate. nih.gov While specific radiolabeled this compound assays are not extensively documented in publicly available literature, the principles of such an assay can be described based on established methodologies for other protease substrates. sigmaaldrich.com

A hypothetical radiochemical assay for an enzyme that cleaves the anilide group from this compound would involve synthesizing the substrate with a radioactive label. A common approach would be to incorporate a tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) atom into the anilide moiety.

The assay would proceed as follows:

The radiolabeled this compound is incubated with the enzyme in a suitable buffer system.

The enzymatic reaction, the cleavage of the anilide group, is allowed to proceed for a defined period.

The reaction is terminated, for example, by the addition of a strong acid.

The radiolabeled anilide product is separated from the unreacted substrate. This separation could be achieved by techniques such as solvent extraction or chromatography.

The radioactivity of the isolated product is measured using a scintillation counter.

The amount of radioactivity detected is directly proportional to the amount of product formed, and thus to the activity of the enzyme. This high-sensitivity method is particularly useful for detecting low levels of enzyme activity or for studies with very small amounts of enzyme.

Application of Computational Chemistry in Predictive Modeling

Computational chemistry provides powerful tools for predicting and understanding the behavior of this compound at a molecular level.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can be employed to investigate its interaction with target proteins. researchgate.net These simulations can provide detailed insights into the binding mode of the compound within the active site of an enzyme, for instance. mdpi.com

By simulating the dynamic behavior of the compound-protein complex, researchers can identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions, that contribute to binding affinity and specificity. nih.gov The arginine residue, with its guanidinium (B1211019) group, and the phenylalanine residue, with its aromatic ring, are known to participate in significant cation-π interactions, which can be explored through MD simulations. nih.gov The results of these simulations can guide the design of new analogs with improved binding properties.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.gov For this compound, QSAR studies can be used to predict the biological activity of novel derivatives based on their structural features. researchgate.net

To develop a QSAR model, a dataset of structurally related compounds with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. uobasrah.edu.iq

A well-validated QSAR model can be a valuable tool in the drug discovery process, enabling the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing. For derivatives of this compound, QSAR could help in understanding how modifications to the arginine side chain, the phenylalanine ring, or the anilide moiety affect its interaction with a biological target. mdpi.com

Genetic Code Expansion and Site-Specific Incorporation of Noncanonical Amino Acids in Related Systems

Genetic code expansion (GCE) represents a powerful suite of methodologies in synthetic biology and chemical biology for the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins and peptides, moving beyond the canonical 20 amino acid repertoire. unice.frportlandpress.com This technology enables the precise modification of polypeptides in living cells, allowing for the introduction of novel chemical functionalities, spectroscopic probes, and post-translational modifications. unice.fracs.org The core of GCE relies on repurposing a codon, typically a nonsense or stop codon, to encode an ncAA. portlandpress.com This is achieved through the introduction of an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. frontiersin.orgpnas.org

The fundamental requirement for such a system is orthogonality; the engineered aaRS must not charge any endogenous tRNAs, and the engineered tRNA must not be recognized by any endogenous synthetases. frontiersin.org This ensures that the ncAA is incorporated with high fidelity only at the designated, reprogrammed codon. nih.gov The most commonly repurposed codon in E. coli is the amber stop codon (UAG), due to its low natural abundance. unice.fraddgene.org When the ribosome encounters a UAG codon in the messenger RNA (mRNA) of a target gene, the orthogonal suppressor tRNA, charged with the ncAA by the orthogonal aaRS, recognizes the codon and incorporates the ncAA into the growing polypeptide chain. portlandpress.comacs.org

The process for developing a new orthogonal pair for GCE typically involves several key steps, as outlined in the table below.

Table 1: Key Components and Requirements for Genetic Code Expansion

| Component | Role | Key Characteristics |

|---|---|---|

| Noncanonical Amino Acid (ncAA) | The novel amino acid to be incorporated. | Must be bioavailable to the cell and not interfere with native biochemical processes. unice.fr |

| Repurposed Codon | A specific codon in the mRNA designated to encode the ncAA. | Commonly the UAG (amber) stop codon; quadruplet codons and rare sense codons are also used. frontiersin.orgaddgene.org |

| Orthogonal tRNA (O-tRNA) | Delivers the ncAA to the ribosome. | Engineered to recognize the repurposed codon (e.g., with a CUA anticodon for a UAG codon) and not be a substrate for endogenous aaRSs. pnas.orgoup.com |

| Orthogonal aaRS (O-RS) | Attaches the ncAA to the O-tRNA. | Evolved or engineered to specifically recognize and aminoacylate the O-tRNA with the desired ncAA, while ignoring canonical amino acids and endogenous tRNAs. pnas.orgbiorxiv.org |

The development of the orthogonal aaRS is a critical step, often accomplished through directed evolution. pnas.org This process involves creating large libraries of mutant synthetases and applying both positive and negative selection pressures to isolate variants with the desired specificity. nih.gov For instance, a positive selection might link cell survival to the successful suppression of a UAG codon in an essential gene, while a negative selection would eliminate synthetases that recognize canonical amino acids by linking their activity to the expression of a toxic protein. nih.gov

In systems related to dipeptides and other natural products, GCE has been integrated with biosynthetic pathways to create novel compounds. A notable example involves the use of cyclodipeptide synthases (CDPSs), enzymes that utilize aminoacyl-tRNAs as substrates to form cyclodipeptides. acs.org Researchers have successfully engineered CDPS systems by incorporating an evolved E. coli aminoacyl-tRNA synthetase to produce cyclodipeptides containing ncAAs. acs.org This strategy demonstrates the potential for GCE to modify ribosome-independent peptide synthesis pathways, which could be conceptually applied to systems involving specific dipeptides.

The versatility of GCE is highlighted by the wide array of ncAAs that can be incorporated, including analogs of phenylalanine. These analogs can introduce unique functionalities such as photo-crosslinking or bioorthogonal "click" chemistry handles.

Table 2: Examples of Phenylalanine Analogs Incorporated via GCE

| Noncanonical Amino Acid | Abbreviation | Introduced Functionality | Relevant System |

|---|---|---|---|

| p-azido-L-phenylalanine | pAzF | Bioorthogonal ligation (click chemistry) | E. coli, Mammalian Cells addgene.orgoup.com |

| p-benzoyl-L-phenylalanine | pBpF | Photochemical cross-linking | E. coli, Mammalian Cells addgene.orgnih.gov |

| para-cyanophenylalanine | pCNPhe | Infrared probe, altered electronic properties | E. coli addgene.org |

While stop codon suppression is the most common GCE strategy, research has also explored the reprogramming of sense codons. mdpi.com This approach is more challenging as it requires outcompeting the endogenous tRNA that normally recognizes the target codon. A specific and relevant example is the degeneracy reprogramming of arginyl codons. nih.govresearchgate.net In one study, a cell-free protein synthesis system was treated with colicin D, a tRNase that specifically degrades all isoacceptors of tRNA(Arg). nih.gov This action effectively "erased" the meaning of specific arginine codons. By then reintroducing a single, engineered tRNA, such as tRNA(CCU), the system could be reprogrammed to incorporate modified lysines at the corresponding AGG arginine codon. nih.gov This "creative destruction" approach creates vacant codons that can be reassigned to ncAAs. nih.gov

Table 3: Comparison of Codon Reprogramming Strategies

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Stop Codon Suppression | A stop codon (e.g., UAG) is repurposed to encode an ncAA. nih.gov | Low competition from endogenous machinery (release factors). frontiersin.org High efficiency and fidelity with well-developed orthogonal pairs. | Limited to the number of available stop codons, potentially leading to premature termination. nih.gov |

| Sense Codon Reprogramming | A codon for a canonical amino acid (e.g., AGG for Arginine) is reassigned. nih.gov | Potentially allows for the incorporation of multiple, different ncAAs in a single protein. mdpi.com | Must overcome competition with the endogenous tRNA for that codon. Often requires specialized systems like cell-free synthesis or genome-recoded organisms. nih.gov |

| Frameshift Suppression | A quadruplet or quintuplet codon is used to encode the ncAA. mdpi.com | Greatly expands the number of available "blank" codons without modifying the existing genetic code. | Requires engineered tRNAs with expanded anticodon loops and ribosomes that can efficiently process the frameshift. mdpi.com |

These advanced methodologies underscore the potential for creating precisely modified peptides and proteins. While the direct application of GCE to produce a small molecule like this compound is not a standard use case, the principles and techniques are highly relevant for studying the roles of specific arginine and phenylalanine residues within larger polypeptide chains and for creating novel peptide-based molecules with tailored properties. acs.orgnih.gov

Emerging Avenues and Future Research Directions for Arginyl Phenylalanine Anilide

Discovery and Validation of Novel Enzyme Targets and Biological Pathways

The unique structural features of Arginyl-phenylalanine anilide, specifically its dipeptide nature and the presence of a terminal anilide group, make it a candidate for interaction with various enzymes, particularly proteases that recognize arginine or phenylalanine residues at their cleavage sites. Future research is focused on identifying and validating these enzymatic targets to understand the compound's biological significance.

Arginine and phenylalanine are integral to numerous metabolic pathways. researchgate.netresearchgate.netnih.gov Arginine metabolism, for instance, is central to the urea (B33335) cycle and the production of nitric oxide, a key signaling molecule. nih.govresearchgate.net Enzymes involved in these pathways, such as nitric oxide synthases and arginases, could be potential targets. nih.gov Similarly, phenylalanine is a precursor for the biosynthesis of tyrosine and a wide array of phenylpropanoid secondary metabolites in plants. nih.govbpia.org The transport of both arginine and phenylalanine across cell membranes is mediated by specific amino acid transporters, which could also represent a class of interacting proteins. nih.gov Research efforts are aimed at investigating whether this compound can modulate these pathways.

Initial screening studies would involve testing the compound against a panel of proteases, particularly serine proteases like trypsin and chymotrypsin (B1334515), which have specificity for arginine and aromatic residues, respectively. Techniques such as differential scanning fluorimetry and isothermal titration calorimetry can be employed to confirm direct binding and determine thermodynamic parameters of the interaction. Once high-affinity targets are identified, validation in cellular models will be crucial to understand the compound's effect on biological pathways.

| Potential Enzyme Class | Specific Examples | Biological Pathway/Role | Rationale for Interaction |

| Serine Proteases | Trypsin, Chymotrypsin, Thrombin | Protein digestion, Blood coagulation | Cleavage specificity for arginine (trypsin) and aromatic residues (chymotrypsin). |

| Arginine-metabolizing Enzymes | Nitric Oxide Synthase (NOS), Arginase | Nitric oxide signaling, Urea cycle | Structural similarity to arginine, the natural substrate. nih.gov |

| Aminopeptidases | Leucine (B10760876) Aminopeptidase (LAP) | Protein degradation | Recognition of N-terminal amino acids. |

| Amino Acid Transporters | Neutral and Basic Amino Acid Transporters (NBAT) | Nutrient uptake | Potential competition with natural amino acids like arginine and phenylalanine for transport. nih.gov |

Rational Design and Synthesis of Next-Generation Potent and Selective Modulators

Building on the identification of biological targets, the rational design of next-generation modulators based on the this compound scaffold is a promising research direction. The goal is to synthesize analogs with enhanced potency, selectivity, and stability. Structure-activity relationship (SAR) studies will be fundamental to this process, guiding modifications across the molecule.

Key areas for modification include:

The Arginine Side Chain: The guanidinium (B1211019) group can be altered to modulate basicity and hydrogen-bonding capacity. Analogs could include citrulline or non-natural amino acids that mimic arginine. nih.govresearchgate.net

The Phenylalanine Residue: Modifications to the phenyl ring, such as the introduction of substituents (e.g., nitro, amino, or hydroxyl groups), can influence binding affinity and selectivity. nih.govresearchgate.net

The Anilide Group: The phenyl ring of the anilide can be substituted to explore effects on hydrophobicity and electronic properties, potentially improving cell permeability or target engagement.

The Peptide Backbone: Introducing non-natural amino acids or modifying the peptide bond to a non-hydrolyzable isostere could significantly enhance the metabolic stability of the resulting modulators. nih.gov

These rationally designed compounds would be synthesized using solid-phase or solution-phase peptide synthesis methodologies. researchgate.net Subsequent screening against the identified target enzymes or pathways will allow for the development of quantitative structure-activity relationships (QSAR), further refining the design of highly potent and selective modulators for therapeutic or research applications.

| Modification Site | Example Modification | Potential Impact | Supporting Rationale |

| Arginine Guanidinium Group | Replacement with a 4-amidino-phenylalanine group | Enhanced potency and modulated basicity | Phenylalanine derivatives can act as effective arginine mimetics in protease inhibitors. nih.gov |

| Phenylalanine Phenyl Ring | Introduction of para-substituents | Altered binding affinity and selectivity | Substituents on the phenyl ring significantly affect inhibitory activity against proteases. nih.govresearchgate.net |

| Peptide Bond | Replacement with a reduced amide isostere | Increased metabolic stability | Prevents cleavage by peptidases, prolonging biological activity. |

| Anilide Ring | Addition of electron-withdrawing/donating groups | Modified pharmacokinetic properties | Can influence hydrophobicity, membrane permeability, and target interaction. |

Development of Innovative Biocatalytic Systems for Sustainable Production

The chemical synthesis of peptide-based molecules can be complex and generate significant waste. Biocatalysis, using enzymes to perform chemical transformations, offers a green and sustainable alternative for the production of this compound and its analogs. Future research is focused on developing robust and efficient biocatalytic systems for this purpose.

Enzymes such as proteases (e.g., thermolysin, papain, chymotrypsin) can be used in reverse, catalyzing peptide bond formation instead of hydrolysis, particularly in low-water environments or by using activated amino acid esters. researchgate.netnih.govacs.org This approach offers high stereoselectivity, avoiding the need for chiral resolution steps. Phenylalanine ammonia (B1221849) lyases (PALs) are another class of enzymes that could be engineered for the synthesis of the phenylalanine component or its analogs. researchgate.netrsc.org

Key research objectives in this area include:

Enzyme Discovery and Engineering: Screening for novel enzymes with suitable activity and stability or engineering existing enzymes to improve their catalytic efficiency and substrate scope for the synthesis of dipeptide anilides.

Process Optimization: Optimizing reaction conditions such as solvent systems, pH, temperature, and substrate concentrations to maximize product yield and minimize side reactions like hydrolysis. fao.org

Immobilization: Developing methods to immobilize the enzymes on solid supports, which allows for easy separation from the product and reuse of the biocatalyst, thereby improving the cost-effectiveness of the process. researchgate.net

The development of a continuous flow system, where substrates are passed through a reactor containing an immobilized enzyme, represents a state-of-the-art approach for efficient and scalable production. nih.gov

| Biocatalytic Strategy | Enzyme Class | Key Advantages | Research Focus |

| Thermodynamic Approach | Proteases (e.g., Thermolysin) | High stereoselectivity, mild reaction conditions. nih.gov | Shifting reaction equilibrium towards synthesis by using organic co-solvents or substrate modifications. |

| Kinetic Approach | Proteases (e.g., Chymotrypsin) | High reaction rates, use of activated ester substrates. nih.gov | Enzyme engineering to enhance aminolysis over hydrolysis. |

| Immobilized Enzyme Systems | Various (e.g., Aspartate Aminotransferase) | Catalyst reusability, simplified product purification, improved stability. researchgate.net | Development of robust immobilization techniques and materials like hydrogels or porous resins. |

| Ammonia Lyase-based Synthesis | Phenylalanine Ammonia Lyase (PAL) | Direct amination of cinnamic acid derivatives. researchgate.netrsc.org | Engineering PALs to accept a wider range of substrates for analog synthesis. |

Exploration of this compound as a Versatile Chemical Probe for Biological Systems

The structure of this compound can be adapted to create chemical probes for studying biological systems. By incorporating reporter groups such as fluorophores or biotin, these probes can be used to visualize and quantify the activity of specific enzymes, or to identify their binding partners in complex biological samples.

A key strategy involves designing "off-on" fluorescent probes. In such a design, a fluorophore is attached to the anilide portion of the molecule, and its fluorescence is initially quenched. Upon enzymatic cleavage of the peptide bond by a target protease, the fluorophore-containing fragment is released, leading to a detectable increase in fluorescence. rsc.org This would allow for real-time monitoring of enzyme activity in vitro and potentially in living cells.

Further research avenues include:

Activity-Based Probes (ABPs): Designing probes that form a covalent bond with the active site of a target enzyme. These probes can be used to label and identify specific enzymes in a proteome, providing insights into their expression and activity levels under different physiological conditions.

Affinity-Based Probes: Attaching an affinity tag, such as biotin, to the this compound scaffold. These probes can be used in pull-down assays to isolate and identify binding partners from cell lysates, helping to uncover novel protein-protein interactions and biological pathways. researchgate.net

Probes for Chiral Recognition: Developing fluorescent probes based on this scaffold for the enantioselective recognition of amino acids or other chiral molecules. nih.govmdpi.com

The development of such probes would provide powerful tools for chemical biology, aiding in drug discovery and the fundamental understanding of the biological roles of the enzymes that interact with this compound. researchgate.net

| Probe Type | Design Principle | Application | Example |

| FRET-based Substrate Probe | Incorporates a FRET donor/quencher pair that is separated upon enzymatic cleavage. | Real-time monitoring of protease activity. | A probe where cleavage of the Arg-Phe bond separates a fluorophore from its quencher. |

| "Off-On" Fluorescent Probe | A fluorophore is attached and quenched; cleavage by an enzyme like PAL deaminates the probe, restoring fluorescence. rsc.org | Visualization of enzyme activity in vitro or in cells. | An unnatural amino acid-based probe for phenylalanine ammonia lyase. rsc.org |

| Activity-Based Probe (ABP) | Includes a reactive "warhead" that covalently binds to the enzyme's active site. | Enzyme profiling, target identification, and validation. | An this compound structure with an attached electrophile to trap a catalytic serine residue. |

| Affinity-Based Probe | Contains an affinity tag (e.g., biotin) for capturing binding partners. | Identification of interacting proteins (pull-down assays). | A biotinylated version of this compound used with streptavidin beads to isolate target proteins. |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing arginyl-phenylalanine anilide with high purity?

- Methodological Answer : Synthesis can involve multicomponent reactions starting from aldehydes and acetylglycine under controlled conditions (e.g., acetic anhydride as a catalyst). Post-synthesis, purity validation should include acid-base titration for quantifying residual reactants and chromatographic techniques (e.g., HPLC) to assess enantiomeric excess. For fluorinated analogs, hydrolysis of azalactone intermediates is critical .

Q. Which analytical techniques are most effective for validating the enantiomeric purity of this compound?

- Methodological Answer : Thin-layer chromatography (TLC) with molecularly imprinted polymers (MIPs) provides rapid chiral separation (separation factor α = 3.5 for phenylalanine anilide derivatives). Complementary methods include UV absorption (linear calibration range) and potentiometric measurements (exponential signal-concentration correlation) for quantification .

Q. How can researchers ensure reproducibility in molecularly imprinted polymer (MIP) synthesis for chiral recognition studies?

- Methodological Answer : Standardize monomer ratios (e.g., methacrylic acid as a binding monomer) and cross-linker concentrations (e.g., ethylene glycol dimethacrylate). Document polymerization conditions (temperature, initiator) and validate imprint removal via spectroscopic techniques (FTIR, NMR). Include non-imprinted controls to assess baseline selectivity .

Advanced Research Questions

Q. What mechanisms underpin molecular recognition in MIPs targeting this compound?

- Methodological Answer : Salt-bridge interactions between methacrylic acid and the anilide group dominate, as evidenced by single-crystal X-ray structures and 1H NMR. Higher-order complexes are absent, necessitating precise stoichiometric ratios (1:1 monomer-imprint) during polymerization. Phase separation studies further validate binding specificity .

Q. How can contradictory data on separation efficiency between TLC and HPLC be resolved?

- Methodological Answer : Discrepancies arise from differences in stationary phase interactions (e.g., MIP vs. silica-based columns) and detection limits. Cross-validate using multiple techniques: TLC for rapid screening (α = 3.5) and HPLC with chiral columns (e.g., polysaccharide phases) for high-resolution quantification. Statistical analysis of retention times and peak areas can reconcile data .

Q. What strategies address challenges in characterizing weak non-covalent interactions in MIPs?

- Methodological Answer : Combine isothermal titration calorimetry (ITC) to quantify binding enthalpies with molecular dynamics simulations to model interaction kinetics. For unresolved signals in NMR, use deuterated solvents or heteronuclear correlation spectroscopy (HSQC) to reduce noise .

Q. How should researchers design experiments to analyze data contradictions in enantiomer binding affinities?

- Methodological Answer : Conduct competitive binding assays with labeled enantiomers (e.g., fluorescent tags) to isolate thermodynamic parameters. Use Langmuir-Freundlich isotherms to model adsorption heterogeneity. Replicate studies under varying pH and ionic strength to identify confounding factors .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing chiral separation data?

- Methodological Answer : Apply ANOVA to compare separation factors across replicates, with post-hoc Tukey tests for pairwise technique comparisons. For non-linear potentiometric data, use logarithmic regression models. Report uncertainties in calibration curves (e.g., R² values for UV absorption) .

Q. How can researchers optimize MIPs for dual-function applications (e.g., chromatographic separation and electrode sensing)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.